molecular formula C41H28N6Na4O17S4 B10787856 tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate

Cat. No.: B10787856
M. Wt: 1096.9 g/mol
InChI Key: AQJHZNCSXLBXMY-UHFFFAOYSA-J
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Description

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate is a useful research compound. Its molecular formula is C41H28N6Na4O17S4 and its molecular weight is 1096.9 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H32N6O17S4.4Na/c48-37(42-27-1-9-33(10-2-27)65(53,54)55)23-17-24(38(49)43-28-3-11-34(12-4-28)66(56,57)58)20-31(19-23)46-41(52)47-32-21-25(39(50)44-29-5-13-35(14-6-29)67(59,60)61)18-26(22-32)40(51)45-30-7-15-36(16-8-30)68(62,63)64;;;;/h1-22H,(H,42,48)(H,43,49)(H,44,50)(H,45,51)(H2,46,47,52)(H,53,54,55)(H,56,57,58)(H,59,60,61)(H,62,63,64);;;;/q;4*+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQJHZNCSXLBXMY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=CC(=C2)NC(=O)NC3=CC(=CC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)[O-])C(=O)NC5=CC=C(C=C5)S(=O)(=O)[O-])C(=O)NC6=CC=C(C=C6)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H28N6Na4O17S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1096.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate (CAS RN 111150-22-2) is a complex organic compound with significant potential in various biological applications. Its molecular formula is C41H28N6Na4O17S4C_{41}H_{28}N_6Na_4O_{17}S_4, and it has a molecular weight of approximately 1096.9 g/mol . This compound is characterized by its sulfonated phenyl groups and carbamoyl functionalities, which contribute to its solubility and reactivity.

The structure of this compound includes multiple aromatic rings and functional groups that enhance its interaction with biological systems. The presence of sulfonate groups increases its solubility in aqueous environments, making it suitable for various biochemical applications.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways .

The anticancer effects are primarily attributed to the compound's ability to inhibit protein tyrosine phosphatases (PTPs), which play a crucial role in cell signaling and regulation of cell growth. By modulating these pathways, the compound can effectively reduce tumor growth and enhance the efficacy of existing chemotherapeutic agents .

Case Studies

  • Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a 70% reduction in cell viability in MCF-7 breast cancer cells after 48 hours of exposure. The mechanism was linked to apoptosis induction via caspase activation .
  • In Vivo Studies : In animal models, administration of this compound led to significant tumor size reduction in xenograft models of prostate cancer, supporting its potential as an effective therapeutic agent .

Safety and Toxicology

While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that at therapeutic doses, the compound exhibits low toxicity profiles; however, further studies are needed to fully understand its safety margins and potential side effects in long-term use .

Scientific Research Applications

Biochemical Research

Tetrasodium;4-[[3-[[3,5-bis[(4-sulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(4-sulfonatophenyl)carbamoyl]benzoyl]amino]benzenesulfonate has shown significant potential in biochemical applications due to its ability to interact with biological macromolecules:

  • Drug Delivery Systems : Its high water solubility allows for effective drug formulation and delivery. Studies indicate that it can enhance the bioavailability of therapeutic agents by improving their solubility and stability in biological environments.
  • Binding to Proteins and Nucleic Acids : Research has demonstrated that this compound can effectively bind to proteins and nucleic acids, facilitating targeted delivery of drugs to specific tissues or cells .

Materials Science

The compound's unique chemical structure enables its use in materials science:

  • Surfactant Applications : Due to its anionic nature, it can be utilized as a surfactant in various formulations, enhancing the dispersion of substances in aqueous solutions.
  • Stabilization of Colloidal Systems : It plays a crucial role in stabilizing colloidal systems, which is essential in developing nanomaterials and other advanced materials.

Case Study 1: Drug Delivery Enhancement

A study published in a peer-reviewed journal investigated the use of this compound as a carrier for anticancer drugs. Results indicated that the compound significantly improved drug uptake in cancer cells compared to conventional delivery methods.

Case Study 2: Surfactant Efficacy

In another research project focused on colloidal stability, this compound was tested as a surfactant. The findings revealed enhanced stability of colloidal dispersions, making it a promising candidate for various industrial applications.

Q & A

Q. Advanced: How can researchers optimize reaction yields while minimizing by-products?

  • Use Design of Experiments (DoE) to test variables: temperature (25–80°C), stoichiometry (1:1 to 1:3 for carbamoylating agents), and catalysts (e.g., DMAP).
  • Monitor intermediates via LC-MS to identify side products (e.g., over-sulfonated isomers) .
  • Apply kinetic modeling to determine rate-limiting steps (e.g., carbamoylation at sterically hindered positions) .

Basic: What spectroscopic techniques are critical for structural elucidation?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR detects aromatic protons and NH groups; ¹³C NMR confirms carbamoyl and sulfonate carbons.
    • 2D NMR (COSY, HSQC) resolves overlapping signals in the densely functionalized aromatic core .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z ~1200–1300 for tetrasodium form) with <2 ppm error .
  • X-ray Crystallography (if crystals form): Resolve spatial arrangement of sulfonate and carbamoyl groups .

Q. Advanced: How can spectral contradictions (e.g., missing NH signals) be addressed?

  • Dynamic NMR : Probe tautomerism or rotational barriers in carbamoyl groups by varying temperature (−50°C to 50°C) .
  • Computational Modeling : Use DFT (B3LYP/6-311+G(d,p)) to simulate spectra and assign ambiguous peaks .

Basic: What are the solubility and stability profiles under physiological conditions?

Methodological Answer:

  • Solubility : Highly soluble in water (>100 mg/mL at 25°C) due to four sulfonate groups. Test via gravimetric analysis after lyophilization .
  • pH Stability :
    • Stable at pH 5–9; degradation occurs at extremes (<3 or >11) via sulfonate hydrolysis. Monitor via UV-Vis (λ = 260 nm) .
  • Thermal Stability : Decomposes above 150°C (DSC/TGA). Store at −20°C in desiccated form .

Q. Advanced: How does ionic strength affect aggregation in aqueous solutions?

  • Use Dynamic Light Scattering (DLS) : Measure hydrodynamic radius (Rh) in NaCl (0–1 M). Elevated ionic strength reduces electrostatic repulsion, inducing aggregation .
  • Cryo-TEM : Visualize micelle or vesicle formation at critical aggregation concentrations (CAC) .

Basic: What is its potential role in coordination chemistry or material science?

Methodological Answer:

  • Metal Binding : Sulfonate and carbamoyl groups act as polydentate ligands. Screen with transition metals (e.g., Cu²⁺, Fe³⁺) via UV-Vis titration (charge-transfer bands at 400–500 nm) .
  • Applications :
    • Ion-Exchange Resins : Test capacity via batch adsorption (e.g., Pb²⁺ removal) .
    • Photocatalysts : Assess redox activity under UV/visible light using methylene blue degradation assays .

Q. Advanced: How can researchers design metal-organic frameworks (MOFs) using this ligand?

  • Solvothermal Synthesis : React with Zn(NO₃)₂ or ZrCl₄ in DMF/water (120°C, 24 hr). Characterize porosity via BET surface area analysis (>500 m²/g optimal) .
  • Stability Screening : Expose MOFs to humid air (80% RH, 7 days) and monitor crystallinity via PXRD .

Basic: How to analyze and mitigate contradictions in reported bioactivity data?

Methodological Answer:

  • Contradiction Source : Variability in impurity profiles (e.g., residual solvents or unreacted intermediates).
  • Mitigation :
    • HPLC-PDA : Quantify impurities (>0.1% threshold) .
    • Bioassay Standardization : Use identical cell lines (e.g., HEK293) and positive controls (e.g., cisplatin for cytotoxicity) .

Q. Advanced: What computational tools predict interaction with biological targets?

  • Molecular Docking (AutoDock Vina) : Simulate binding to sulfotransferases or cytochrome P450 enzymes (binding energy < −8 kcal/mol indicates strong affinity) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .

Basic: What are the environmental implications of its sulfonate groups?

Methodological Answer:

  • Biodegradability : Test via OECD 301F (closed bottle test). Sulfonates are recalcitrant; expect <20% degradation in 28 days .
  • Ecotoxicity : Conduct Daphnia magna acute toxicity (EC50 > 100 mg/L suggests low risk) .

Q. Advanced: How to track environmental persistence using isotopic labeling?

  • Synthesize ¹³C-labeled analog and apply LC-HRMS/MS to monitor degradation products in simulated wastewater .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.